3-MERCAPTO-3-METHYL-1-HEXANOL
Overview
Description
3-MERCAPTO-3-METHYL-1-HEXANOL is a primary alcohol that is hexan-1-ol substituted by a methyl group and a thiol group at position 3. It is known for being a significant odor component of human axilla sweat, contributing to body odor . The compound has the chemical formula C7H16OS and a molar mass of 148.26 g/mol .
Mechanism of Action
Target of Action
The primary target of 3-Methyl-3-sulfanylhexan-1-ol is the human olfactory system . This compound is a key odorant that contributes to the characteristic smell of human sweat .
Mode of Action
3-Methyl-3-sulfanylhexan-1-ol interacts with olfactory receptors in the nose, triggering a signal transduction pathway that results in the perception of smell . The compound is produced as a result of specific microbial activity on the odourless dipeptide-containing malodour precursor molecule, S-Cys-Gly-3M3SH, secreted in the axilla (underarm) during colonisation .
Biochemical Pathways
It is known that the compound is produced from the odourless precursor molecule, s-cys-gly-3m3sh, through the action of specific microbes present in the underarm .
Pharmacokinetics
Given its volatile nature, it is likely that the compound is rapidly absorbed and metabolized in the body, and its metabolites are likely excreted via the kidneys .
Result of Action
The primary result of the action of 3-Methyl-3-sulfanylhexan-1-ol is the production of body odor . The compound is a major contributor to the characteristic smell of human sweat .
Action Environment
The action of 3-Methyl-3-sulfanylhexan-1-ol is influenced by various environmental factors. For instance, the production of the compound is affected by the presence and activity of specific microbes in the underarm . Additionally, factors such as diet, hygiene, and individual genetic factors can influence the production and perception of this compound .
Biochemical Analysis
Biochemical Properties
3-Methyl-3-sulfanylhexan-1-ol is produced during fermentation by metabolism of the main organic acids contained in human sweat . It is produced in the underarm as a result of specific microbial activity, which act on the odourless dipeptide-containing malodour precursor molecule, S-Cys-Gly-3M3SH, secreted in the axilla (underarm) during colonisation .
Cellular Effects
The cellular effects of 3-Methyl-3-sulfanylhexan-1-ol are primarily related to its role in body odor. It is produced by Staphylococcus hominis, which converts the odorless dipeptide-containing malodour precursor molecule, S-Cys-Gly-3M3SH, into 3-Methyl-3-sulfanylhexan-1-ol in the bacterial cytoplasm before being released into the environment .
Molecular Mechanism
The molecular mechanism of 3-Methyl-3-sulfanylhexan-1-ol involves the transport of S-Cys-Gly-3M3SH by Staphylococcus hominis. This bacterium converts the precursor into 3-Methyl-3-sulfanylhexan-1-ol in the bacterial cytoplasm before it is released into the environment .
Metabolic Pathways
3-Methyl-3-sulfanylhexan-1-ol is involved in the metabolic pathways related to the production of body odor. It is produced during fermentation by metabolism of the main organic acids contained in human sweat .
Transport and Distribution
The transport and distribution of 3-Methyl-3-sulfanylhexan-1-ol within cells and tissues are facilitated by Staphylococcus hominis. This bacterium transports the precursor S-Cys-Gly-3M3SH into the bacterial cytoplasm, where it is converted into 3-Methyl-3-sulfanylhexan-1-ol .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-MERCAPTO-3-METHYL-1-HEXANOL can be synthesized through various chemical reactions. One common method involves the reaction of hexan-1-ol with methyl iodide and thiourea, followed by hydrolysis to yield the desired product . The reaction conditions typically include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-MERCAPTO-3-METHYL-1-HEXANOL undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alkanes.
Substitution: Various substituted alcohols and ethers.
Scientific Research Applications
3-MERCAPTO-3-METHYL-1-HEXANOL has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in human body odor and its interaction with skin microbiota.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the fragrance industry for its distinctive odor profile.
Comparison with Similar Compounds
Similar Compounds
- 3-Mercapto-3-methyl-1-hexanol
- 3-Mercapto-3-methylhexan-1-ol
- 3-Methyl-3-sulfanyl-1-hexanol
Uniqueness
This compound is unique due to its specific structure and the presence of both a thiol and a hydroxyl group at the same carbon atom. This dual functionality allows it to participate in a wide range of chemical reactions and contributes to its distinctive odor profile .
Properties
IUPAC Name |
3-methyl-3-sulfanylhexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16OS/c1-3-4-7(2,9)5-6-8/h8-9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSALIMFZUGITJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(CCO)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435943 | |
Record name | 3-methyl-3-sulfanylhexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90435943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307964-23-4 | |
Record name | 3-Mercapto-3-methylhexan-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=307964-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-methyl-3-sulfanylhexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90435943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Hexanol, 3-mercapto-3-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.644 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-methyl-3-sulfanylhexan-1-ol a significant contributor to body odor?
A1: Unlike many odor molecules, 3-methyl-3-sulfanylhexan-1-ol is not directly secreted by the human body. Instead, it's produced through a fascinating interplay between our physiology and skin microbiome. Odorless precursors, specifically a cysteine-glycine conjugate of 3-methyl-3-sulfanylhexan-1-ol, are secreted in our underarm sweat. [] Specific bacteria, particularly certain strains of Staphylococcus haemolyticus, possess enzymes that can cleave this conjugate, releasing the volatile and pungent 3-methyl-3-sulfanylhexan-1-ol. [, ] This compound has a remarkably low odor threshold, meaning even tiny amounts can be detected by the human nose, resulting in the characteristic body odor. []
Q2: How do bacteria transport the 3-methyl-3-sulfanylhexan-1-ol precursor into their cells?
A2: Research indicates that Staphylococcus hominis, a prominent player in body odor production, utilizes a general peptide transporter to move the cysteine-glycine conjugate of 3-methyl-3-sulfanylhexan-1-ol across its cell membrane. [] Once inside the bacterial cell, enzymes like cystathionine β-lyase can break down the conjugate, releasing 3-methyl-3-sulfanylhexan-1-ol. []
Q3: Are there differences in the odor profile of 3-methyl-3-sulfanylhexan-1-ol depending on its enantiomeric form?
A3: Yes, the two enantiomers of 3-methyl-3-sulfanylhexan-1-ol, (R)- and (S)-3-methyl-3-sulfanylhexan-1-ol, exhibit distinct odor profiles. The (S)-enantiomer, which is the predominant form found in human sweat, possesses a strong, characteristic "sweat" and onion-like odor. [] Conversely, the (R)-enantiomer is described as having a fruitier aroma, resembling grapefruit. [] This distinction highlights the importance of chirality in odor perception.
Q4: Can the production of 3-methyl-3-sulfanylhexan-1-ol vary between individuals?
A4: Yes, the intensity and specific character of axillary odor, largely influenced by 3-methyl-3-sulfanylhexan-1-ol, can vary significantly between individuals. [, , ] Several factors contribute to this variation, including:
- Microbial composition: The types and abundance of bacteria residing in the underarm region play a crucial role. [, ] Individuals with a higher abundance of Staphylococcus haemolyticus, for example, tend to produce more 3-methyl-3-sulfanylhexan-1-ol. [, ]
- Gender: Studies have revealed that women generally have a higher potential to produce 3-methyl-3-sulfanylhexan-1-ol than men, which may be linked to differences in sweat composition and bacterial populations. []
- Precursor concentration: The amount of cysteine-glycine conjugate of 3-methyl-3-sulfanylhexan-1-ol secreted in sweat can also influence the final odor intensity. []
Q5: Beyond its role in body odor, is 3-methyl-3-sulfanylhexan-1-ol relevant in other contexts?
A5: While primarily known for its contribution to body odor, 3-methyl-3-sulfanylhexan-1-ol also plays a role in mosquito attraction. Research shows that Anopheles gambiae mosquitoes, known vectors of malaria, exhibit a preference for the odor generated when human sweat is incubated with bacteria capable of producing 3-methyl-3-sulfanylhexan-1-ol. [] This finding suggests that this compound, along with other sweat odor components, might be involved in the mosquito's host-seeking behavior.
Q6: What are the analytical techniques used to study 3-methyl-3-sulfanylhexan-1-ol?
A6: Various analytical techniques are employed to identify, quantify, and characterize 3-methyl-3-sulfanylhexan-1-ol and its precursors, including:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used to separate and identify volatile compounds like 3-methyl-3-sulfanylhexan-1-ol in complex mixtures like sweat. [, ]
- High-Performance Liquid Chromatography (HPLC): Coupled with techniques like mass spectrometry, HPLC helps analyze non-volatile precursors present in sweat, such as the cysteine-glycine conjugate of 3-methyl-3-sulfanylhexan-1-ol. []
- Gas Chromatography-Olfactometry (GC-O): This method combines the separation capabilities of gas chromatography with the sensory evaluation of odors, enabling researchers to directly assess the odor profiles of different compounds, including 3-methyl-3-sulfanylhexan-1-ol, as they elute from the GC column. [, ]
- Chiral Gas Chromatography: This specialized technique separates and quantifies the different enantiomers of chiral compounds, allowing researchers to determine the ratio of (R)- and (S)-3-methyl-3-sulfanylhexan-1-ol present in a sample and investigate their individual odor characteristics. [, ]
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